(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642826
InChI: InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1
SMILES:
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol

(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC16642826

Molecular Formula: C24H27N5O2

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one -

Specification

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
IUPAC Name 3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one
Standard InChI InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1
Standard InChI Key PETSCYDXCUXNIW-INIZCTEOSA-N
Isomeric SMILES CCN1CCN(C[C@@H]1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C
Canonical SMILES CCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key subunits:

  • A chromen-2-one core, known for its prevalence in natural products (e.g., coumarins) and pharmacological activity.

  • A 6,8-dimethylimidazo[1,2-a]pyrazin-2-yl group, contributing aromaticity and hydrogen-bonding capacity.

  • A 4-ethyl-3-methylpiperazin-1-yl substituent, introducing chiral centers and enhancing solubility via tertiary amine functionality.

The stereochemistry at the piperazine moiety’s ethyl and methyl groups is critical for target selectivity, as evidenced by analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>
Molecular Weight417.5 g/mol
LogP (Predicted)~3.2 (Moderate lipophilicity)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Synthesis and Reactivity

Synthetic Routes

The synthesis involves multi-step organic reactions, typically commencing with the construction of the chromen-2-one scaffold. A common strategy employs condensation reactions to introduce the imidazo[1,2-a]pyrazine moiety, followed by nucleophilic substitution to attach the piperazine group.

Key Steps:

  • Chromen-2-one Formation:

    • Cyclization of 7-hydroxycoumarin derivatives under acidic conditions.

  • Imidazo[1,2-a]pyrazine Integration:

    • Condensation with 2-amino-6,8-dimethylpyrazine using catalysts like acetic acid.

  • Piperazine Substitution:

    • SN2 reaction with 4-ethyl-3-methylpiperazine in polar aprotic solvents (e.g., DMF).

Yields vary significantly (30–65%) depending on purification protocols, with HPLC and column chromatography being standard.

Chemical Reactivity

The compound undergoes predictable transformations:

  • Hydrolysis: The chromen-2-one lactone ring opens under strong alkaline conditions, forming a carboxylate derivative.

  • Alkylation/Acylation: The piperazine nitrogen reacts with alkyl halides or acyl chlorides, enabling prodrug design.

Mechanistic Insights and Biological Activity

Putative Targets

While direct target validation studies are lacking, structural analogs suggest interactions with:

  • Kinases: The imidazo[1,2-a]pyrazine group mimics ATP’s adenine ring, potentially inhibiting kinases involved in neurodegenerative pathways .

  • G-Protein-Coupled Receptors (GPCRs): Piperazine derivatives frequently target serotonin or dopamine receptors, implicating CNS applications .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC<sub>50</sub>Source
User’s CompoundHypothetical kinaseN/A
Patent WO2013130689A1 SMN2 splicing0.8 µM
EP2178879B1 Derivative PDE10A12 nM

Analytical Characterization

Spectroscopic Data

  • NMR: Characteristic signals include:

    • δ 8.2–8.5 ppm (imidazo[1,2-a]pyrazine protons).

    • δ 1.2–1.4 ppm (ethyl group triplet).

  • HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient).

Stability Studies

Preliminary data indicate moderate stability in plasma (t<sub>1/2</sub> = 4.2 h), necessitating formulation optimization for in vivo applications.

Future Research Directions

  • Target Deconvolution: Use CRISPR screening or proteomics to identify binding partners.

  • PK/PD Optimization: Modify the piperazine substituents to enhance blood-brain barrier penetration.

  • Preclinical Validation: Test efficacy in SMA or oncology animal models, as exemplified in patent WO2013130689A1 .

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